



# **Application Notes & Protocols for Drug** Interaction Studies Using ACEA xCELLigence **Technology**

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Compound of Interest					
Compound Name:	acea				
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Audience: Researchers, scientists, and drug development professionals.

## Introduction: Real-Time, Label-Free Monitoring of **Drug Interactions**

The Agilent xCELLigence Real-Time Cell Analysis (RTCA) systems, developed by ACEA Biosciences, offer a powerful platform for assessing the combined effects of multiple drugs on cultured cells.[1][2] This technology utilizes microelectronic biosensors embedded in the bottom of specialized microtiter plates (E-Plates) to non-invasively monitor cellular status, including proliferation, viability, and morphology, in real-time.[1][3][4][5] The system measures the electrical impedance of electron flow, which is obstructed by adherent cells. This impedance value is reported as a dimensionless parameter called the Cell Index (CI), which is directly proportional to the number of cells, their size, and the quality of their attachment.[3][6]

This continuous data acquisition provides a kinetic profile of cellular response to drug treatment, offering significant advantages over traditional endpoint assays.[1][5] For drug interaction studies, this allows for a detailed understanding of how combinations of compounds affect cell populations over time, revealing synergistic, additive, or antagonistic effects.

Key Concepts in Drug Interactions:



- Synergism: The combined effect of two or more drugs is greater than the sum of their individual effects.[7][8] This is a highly desirable outcome in combination therapy, as it can lead to increased efficacy and potentially lower doses, reducing toxicity.[9]
- Additivity: The combined effect of the drugs is equal to the sum of their individual effects.[7]
- Antagonism: The combined effect is less than the sum of their individual effects.[7][8]

## **Experimental Design: The Chou-Talalay Method**

To quantify drug interactions, the Chou-Talalay method is a widely accepted approach that calculates a Combination Index (CI).[10][11] The CI provides a quantitative measure of the level of synergism or antagonism.

Combination Index (CI) Interpretation:[10][12]

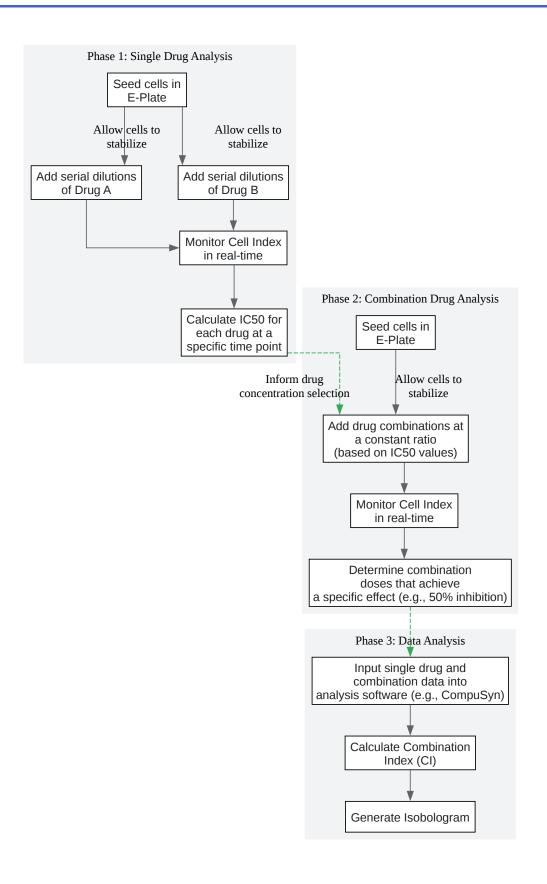
CI Value	Interpretation
< 0.9	Synergism
0.9 - 1.1	Additive Effect
> 1.1	Antagonism

The experimental design for a drug interaction study using the **ACEA** xCELLigence system involves several key stages, from determining the potency of individual drugs to testing them in combination.

## **Workflow for Drug Interaction Screening**

The overall workflow can be visualized as follows:





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Caption: Workflow for ACEA drug interaction studies.



# Experimental Protocols Protocol 1: Determining Single-Agent IC50 Values

This protocol is essential for identifying the potency of each drug individually, which will inform the concentrations used in combination studies.

#### Materials:

- xCELLigence RTCA Instrument (SP, DP, MP, or HT model)[13]
- xCELLigence E-Plates 96[1][5]
- Cell line of interest
- · Complete cell culture medium
- · Drugs A and B
- Multichannel pipette

#### Procedure:

- Background Measurement: Add 50  $\mu$ L of complete cell culture medium to each well of the E-Plate. Place the plate in the RTCA station to measure the background impedance.
- Cell Seeding: After the background measurement, carefully add 50  $\mu$ L of the cell suspension (at a pre-determined optimal seeding density) to each well, bringing the total volume to 100  $\mu$ L.
- Cell Stabilization: Place the E-Plate back into the RTCA station inside a CO2 incubator and monitor cell proliferation. Allow the cells to grow until they reach the log growth phase (typically indicated by a steady increase in the Cell Index). This may take several hours to overnight.
- Drug Addition: Prepare serial dilutions of Drug A and Drug B in complete cell culture medium. Once cells are in the log growth phase, add 100 μL of the drug dilutions to the respective wells. Ensure to include vehicle-only controls. The final volume in each well will be 200 μL.



- Real-Time Monitoring: Continue to monitor the cellular response on the xCELLigence system for 24-72 hours, or until a clear dose-response is observed.[5]
- Data Analysis:
  - Export the real-time Cell Index data from the RTCA software.
  - Normalize the Cell Index values at a specific time point (e.g., 24, 48, or 72 hours posttreatment) to the vehicle-treated control wells.
  - Plot the normalized Cell Index against the log of the drug concentration.
  - Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value for each drug.

Data Presentation: Single-Agent IC50 Values

Drug	Time Point (hours)	IC50 (μM)
Drug A	48	10.5
Drug B	48	25.2

## **Protocol 2: Combination Drug Interaction Assay**

This protocol uses the IC50 values determined previously to test the drugs in combination at a constant ratio.

### Materials:

- Same as Protocol 3.1.
- · Stock solutions of Drug A and Drug B.

### Procedure:

- Background and Seeding: Follow steps 1-3 from Protocol 3.1.
- Combination Preparation:



- Determine a constant ratio for the combination of Drug A and Drug B based on their IC50 values (e.g., a ratio of 1:2.4 if IC50 for A is 10.5 μM and B is 25.2 μM).
- Prepare a stock solution of the drug combination at the determined ratio.
- Create a serial dilution series of this combination stock. It is also crucial to run singleagent controls in parallel on the same plate.
- Drug Addition: Add 100  $\mu$ L of the single-agent dilutions and the combination dilutions to the appropriate wells.
- Real-Time Monitoring: Monitor the cellular response on the xCELLigence system for the same duration as the single-agent experiment.
- Data Analysis:
  - Export the real-time Cell Index data.
  - Normalize the data to the vehicle-treated controls at the same time point used for IC50 determination.
  - This data will be used to calculate the Combination Index.

# Data Analysis and Visualization Calculating the Combination Index (CI)

The Combination Index is calculated using the Chou-Talalay equation:[10]

$$CI = (D)_1/(Dx)_1 + (D)_2/(Dx)_2$$

### Where:

- (Dx)<sub>1</sub> is the dose of Drug 1 alone required to produce a certain effect (e.g., 50% inhibition).
- (Dx)<sub>2</sub> is the dose of Drug 2 alone required to produce the same effect.
- (D)<sub>1</sub> and (D)<sub>2</sub> are the doses of Drug 1 and Drug 2 in combination that are required to produce that same effect.



Software such as CompuSyn or similar programs are highly recommended for calculating CI values from your experimental data.[14]

Data Presentation: Combination Index Values

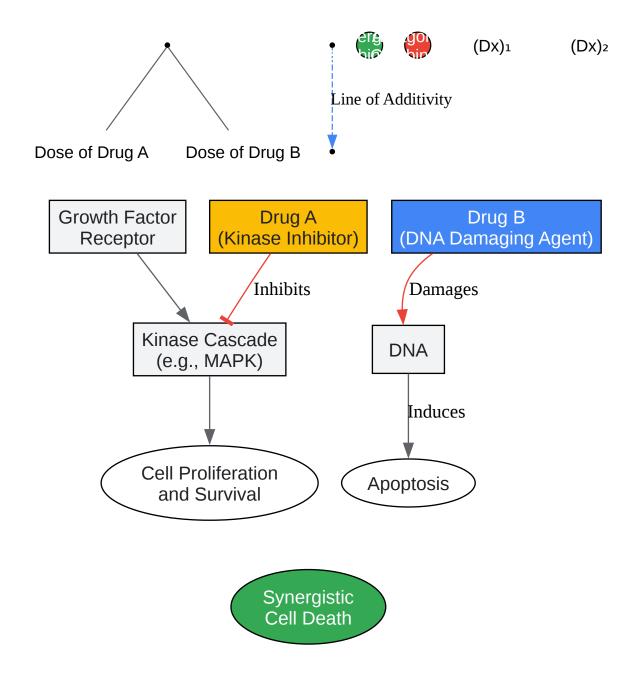
Effect Level (% Inhibition)	Dose of Drug A in Combination (µM)	Dose of Drug B in Combination (µM)	Combination Index (CI)	Interaction
50	5.0	12.0	0.85	Synergism
75	8.0	19.2	0.78	Synergism
90	12.0	28.8	0.95	Additive

## **Isobologram Analysis**

An isobologram is a graphical representation of drug interactions.[12] It plots the doses of two drugs that produce the same level of effect.

- The x-axis represents the dose of Drug A.
- The y-axis represents the dose of Drug B.
- A straight line connecting the IC50 values of Drug A and Drug B represents additivity.
- Data points falling below this line indicate synergism.[12]
- Data points falling above the line indicate antagonism.[12]





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